An In-depth Technical Guide to 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one: Structure, Synthesis, and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one, a tetralone derivative of interest in synthetic and medicinal chemistry. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected characterization data.
Introduction and Significance
7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one belongs to the tetralone class of bicyclic aromatic ketones. The tetralone scaffold is a prevalent structural motif in a variety of natural products and serves as a crucial building block in the synthesis of pharmacologically active molecules.[1] The introduction of a gem-dimethyl group at the C4 position can significantly influence the molecule's conformational rigidity and metabolic stability, properties that are of paramount importance in drug design. While its non-dimethylated analog, 7-methoxy-1-tetralone, is a well-documented intermediate in the synthesis of compounds like the antidepressant agomelatine, the 4,4-dimethyl derivative remains a less explored yet potentially valuable molecule for the development of novel therapeutics.[2][3]
Chemical Structure and Properties
The chemical structure of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is characterized by a dihydronaphthalenone core, with a methoxy group at the 7-position and two methyl groups at the 4-position.
Caption: Chemical structure of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | - |
| Molecular Weight | 204.26 g/mol | - |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis and Manufacturing
The synthesis of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one can be envisioned as a two-step process starting from the commercially available 7-methoxy-1-tetralone. The key transformation is the gem-dimethylation at the C4 position, which is alpha to the carbonyl group.
Caption: Proposed synthetic pathway for 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Synthesis of the Precursor: 7-Methoxy-1-tetralone
The starting material, 7-methoxy-1-tetralone, can be synthesized via several established methods. A common and efficient route involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and intramolecular cyclization.[2]
Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone
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Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like nitrobenzene. This step yields the corresponding keto acid.
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Reduction: The keto group of the intermediate is reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
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Cyclization: The resulting acid is cyclized using a dehydrating agent like polyphosphoric acid (PPA) to afford 7-methoxy-1-tetralone.
Gem-Dimethylation of 7-Methoxy-1-tetralone
The introduction of two methyl groups at the alpha-position to a ketone can be achieved through various methods. A robust and frequently employed strategy involves the use of a strong base to generate an enolate, followed by sequential alkylation with a methylating agent.
Expertise & Experience Insights: The choice of base and reaction conditions is critical to ensure complete dimethylation and minimize side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the enolate. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) to ensure the solubility of the reactants and intermediates. The use of an excess of the methylating agent, such as methyl iodide (CH₃I), drives the reaction towards the desired dimethylated product. The temperature of the reaction needs to be carefully controlled; enolate formation is often performed at low temperatures (e.g., 0 °C) to control reactivity, followed by warming to room temperature to facilitate the alkylation.
Trustworthiness through Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the mono- and di-methylated products. Purification by column chromatography is essential to isolate the desired 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one from any unreacted starting material, the monomethylated intermediate, and other byproducts.
Experimental Protocol: Synthesis of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
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Enolate Formation: Cool the suspension to 0 °C in an ice bath. A solution of 7-methoxy-1-tetralone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 1 hour to ensure complete enolate formation.
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First Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-3 hours.
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Second Methylation: The reaction mixture is cooled back to 0 °C, and a second portion of sodium hydride (1.5 equivalents) is added cautiously. After stirring for 1 hour at 0 °C, a second portion of methyl iodide (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
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Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Characterization
Due to the limited availability of published experimental data for 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one, the following characterization data are predicted based on its chemical structure and data from analogous compounds.
Expected Spectral Data:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons would appear as signals in the range of δ 6.5-8.0 ppm.
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The methoxy group protons would be a singlet at approximately δ 3.8-3.9 ppm.
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The methylene protons at the C2 and C3 positions would likely appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm).
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The two methyl groups at the C4 position would give a characteristic singlet at around δ 1.2-1.5 ppm, integrating to six protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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The carbonyl carbon (C1) would be observed in the downfield region, typically δ 195-205 ppm.
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Aromatic carbons would appear in the range of δ 110-160 ppm.
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The methoxy carbon would be around δ 55-56 ppm.
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The quaternary carbon at C4 would be in the range of δ 35-45 ppm.
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The carbons of the two methyl groups at C4 would appear in the upfield region, around δ 25-30 ppm.
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IR (Infrared) Spectroscopy:
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A strong absorption band corresponding to the C=O stretching of the ketone would be expected around 1680-1700 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons would be observed.
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A characteristic C-O stretching band for the methoxy group would be present.
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MS (Mass Spectrometry):
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The molecular ion peak (M⁺) would be observed at m/z = 204.1150, corresponding to the molecular weight of the compound.
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Fragmentation patterns would likely involve the loss of methyl and methoxy groups.
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Potential Applications in Research and Drug Development
The structural features of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one make it an attractive scaffold for medicinal chemistry research. The gem-dimethyl group can enhance metabolic stability by blocking a potential site of oxidation. This modification can lead to improved pharmacokinetic properties in drug candidates. Furthermore, the tetralone core can be further functionalized to explore a range of biological targets. Given the pharmacological importance of tetralone derivatives, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents for various diseases, including cancer and neurological disorders.[4]
References
- Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules. 2020.
- NextSDS. 7-METHOXY-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE.
- Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones. The Journal of Organic Chemistry. 2024.
- Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Journal of the American Chemical Society.
- Direct geminal dimethylation of ketones using dimethyltitanium dichloride.
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online. 2011.
- PubChem. 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. ARKIVOC. 2024.
- PubChem. 1-Tetralone.
- ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- PubChem. 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
